,2,3,3,3-PFPOH is a valuable derivatization reagent for various organic compounds, particularly biomolecules such as amino acids and neurotransmitters. Derivatization refers to the process of chemically modifying a molecule to improve its volatility and detectability in analytical techniques like GC-MS. 2,2,3,3,3-PFPOH reacts with these compounds to form volatile derivatives, allowing for their sensitive and specific identification and quantification in complex biological samples.
Here are some examples of research using 2,2,3,3,3-PFPOH for derivatization in GC-MS:
2,2,3,3,3-PFPOH can be used as a starting material for the synthesis of various fluorinated compounds, which are of interest in various research fields due to their unique properties. For example, it can be used to prepare trifluoromethyl ynamines, which can further react with aldehydes to form α-trifluoromethyl-α,β-unsaturated amides [Source: The Journal of Organic Chemistry, ] or fluorinated α-keto ethers with alkenes [Source: Chemical Communications, ].
,2,3,3,3-PFPOH falls under the category of fluorous compounds, which possess unique properties that make them valuable in various research areas. The "fluorous" tag refers to the presence of perfluorinated carbon chains in the molecule. These chains exhibit properties similar to hydrocarbons but are immiscible with water and most organic solvents. This unique property allows for the development of novel materials and techniques in various fields like:
2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated alcohol with the molecular formula C₃H₃F₅O and a molecular weight of approximately 150.05 g/mol. This compound is characterized by its five fluorine atoms attached to a three-carbon propanol backbone, which significantly influences its chemical properties and biological activity. It is also known by several other names, including 1H,1H-Pentafluoropropanol-1 and 2,2,3,3,3-Pentafluoropropanol .
The compound exists as a colorless liquid at room temperature and is soluble in various organic solvents. Its unique structure contributes to its high stability and reactivity in various chemical processes.
Thermochemical data indicates that the enthalpy of reaction for some of these processes is significant, suggesting that the compound is energetically favorable in various chemical environments .
Research indicates that 2,2,3,3,3-Pentafluoro-1-propanol exhibits biological activity that can affect living organisms. It has been noted to cause general anesthesia and gastrointestinal changes when ingested or inhaled. Additionally, it may lead to lung alterations upon exposure . Its toxicity profile suggests that caution should be exercised when handling this compound.
Several methods exist for synthesizing 2,2,3,3,3-Pentafluoro-1-propanol:
These synthesis methods highlight the importance of controlling reaction conditions to achieve high yields and purity.
2,2,3,3,3-Pentafluoro-1-propanol has various applications across multiple fields:
The versatility of this compound makes it valuable in both industrial and research settings.
Interaction studies involving 2,2,3,3,3-Pentafluoro-1-propanol have focused on its behavior in biological systems and its interactions with other chemicals. These studies often assess its toxicity profiles and potential effects on metabolic pathways. Understanding these interactions helps in evaluating safety protocols for handling this compound in laboratory and industrial environments.
Several compounds share structural similarities with 2,2,3,3,3-Pentafluoro-1-propanol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1H-Pentafluoropropanol | C₃H₃F₅O | Similar structure but may differ in reactivity |
1H-Hexafluoropropanol | C₃H₃F₆O | Contains an additional fluorine atom |
Trifluoroethanol | C₂H₃F₃O | Fewer fluorine atoms; different physical properties |
Perfluoropropanol | C₃F₇OH | Fully fluorinated; higher stability |
The uniqueness of 2,2,3,3,3-Pentafluoro-1-propanol lies in its balance between reactivity and stability due to the specific arrangement of fluorine atoms. This configuration allows it to participate in a variety of
Irritant